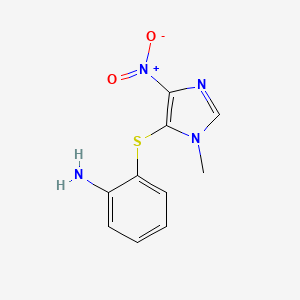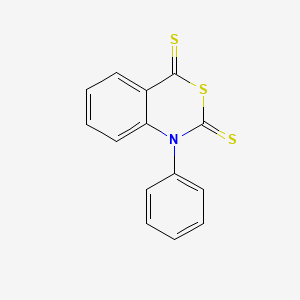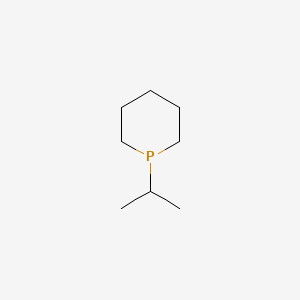
1-(Propan-2-yl)phosphinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Propan-2-yl)phosphinane is a tertiary phosphine compound characterized by the presence of a phosphinane ring substituted with a propan-2-yl group. Tertiary phosphines are known for their significant roles in various chemical reactions, particularly in catalysis and organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Propan-2-yl)phosphinane can be synthesized through the interaction of halogenophosphines with organometallic reagents. One common method involves the reaction of chlorophosphines with Grignard reagents, which are organomagnesium compounds . This method is widely used due to its versatility and efficiency.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Propan-2-yl)phosphinane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: The phosphine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenated compounds and organometallic reagents are typical reactants.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Regenerated phosphines.
Substitution: Various substituted phosphines depending on the reactants used.
Applications De Recherche Scientifique
1-(Propan-2-yl)phosphinane has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(Propan-2-yl)phosphinane involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. This coordination facilitates various chemical transformations by stabilizing reaction intermediates and lowering activation energies . The molecular targets and pathways involved depend on the specific catalytic system and reaction conditions employed .
Comparaison Avec Des Composés Similaires
1-(Propan-2-yl)phosphine oxide: An oxidized form of 1-(Propan-2-yl)phosphinane.
1-(Propan-2-yl)phosphine: A simpler phosphine without the phosphinane ring.
1-(Propan-2-yl)phosphonate: A related compound with a phosphonate group instead of a phosphine.
Uniqueness: this compound is unique due to its specific ring structure and substitution pattern, which confer distinct reactivity and coordination properties. This makes it particularly valuable in catalytic applications where precise control over reaction pathways is required .
Propriétés
Numéro CAS |
52032-40-3 |
|---|---|
Formule moléculaire |
C8H17P |
Poids moléculaire |
144.19 g/mol |
Nom IUPAC |
1-propan-2-ylphosphinane |
InChI |
InChI=1S/C8H17P/c1-8(2)9-6-4-3-5-7-9/h8H,3-7H2,1-2H3 |
Clé InChI |
OJOIPYGGLAIDJH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)P1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![S-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethyl} benzenecarbothioate](/img/structure/B14643801.png)
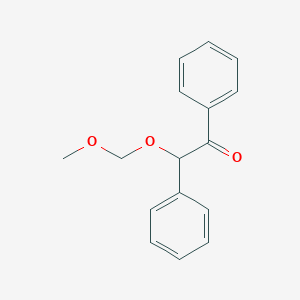


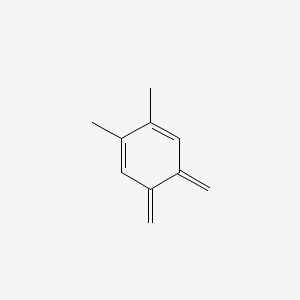
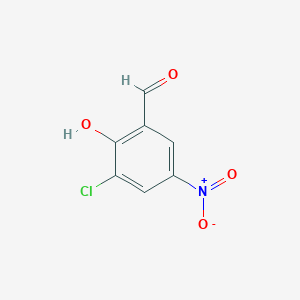
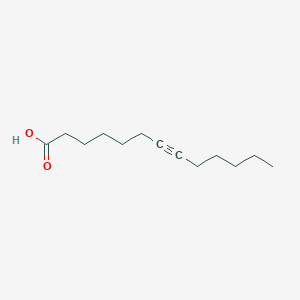

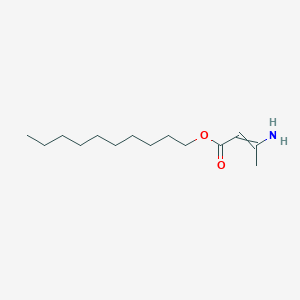
![(4S)-2,2-dimethyl-4-[(2-methylphenoxy)methyl]-1,3-dioxolane](/img/structure/B14643850.png)

